Physicochemical Differentiation: LogP, TPSA, and Conformational Flexibility
N-(Thiazol-5-ylmethyl)cyclopentanamine exhibits a calculated LogP of 2.18 and a Topological Polar Surface Area (TPSA) of 24.92 Ų, with three rotatable bonds . This physicochemical profile can be contrasted with structurally similar cyclopentyl-thiazole compounds that display markedly different properties. For instance, (2-Cyclopentylthiazol-5-yl)methanamine (CAS 1251391-86-2) shares the same molecular weight (182.29 g/mol) and formula (C₉H₁₄N₂S) but differs in its substitution pattern, with the cyclopentyl group attached directly to the thiazole C2 position rather than via an exocyclic amine linker . This topological inversion alters the spatial presentation of hydrogen bond donor/acceptor groups. A more divergent comparator, 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine (CAS 1512983-20-8), has a lower molecular weight of 168.26 g/mol (C₈H₁₂N₂S) and positions the thiazole ring directly at the cyclopentane 1-position, eliminating the methylene spacer entirely .
| Evidence Dimension | Physicochemical Property Profile (LogP, TPSA, Rotatable Bonds) |
|---|---|
| Target Compound Data | LogP = 2.18; TPSA = 24.92 Ų; Rotatable Bonds = 3 |
| Comparator Or Baseline | (2-Cyclopentylthiazol-5-yl)methanamine (LogP and TPSA data not available); 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine (MW = 168.26, lacks methylene spacer) |
| Quantified Difference | Target compound contains methylene spacer; comparator lacks spacer; MW difference = 14.03 g/mol |
| Conditions | Calculated properties; no experimental determination context provided |
Why This Matters
The combination of LogP, TPSA, and rotatable bonds determines membrane permeability and oral bioavailability potential, making this compound a distinct chemical starting point relative to regioisomers and spacer-deleted analogs.
